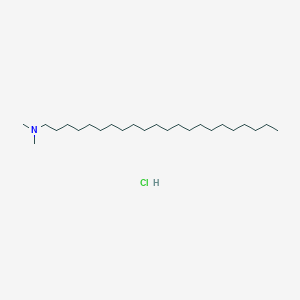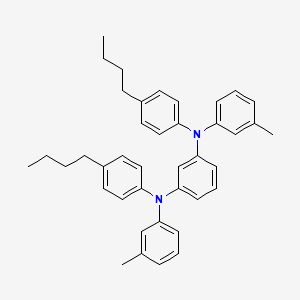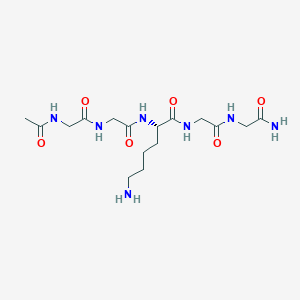
N-Acetylglycylglycyl-L-lysylglycylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycylglycyl-L-lysylglycylglycinamide is a peptide compound with a complex structure It consists of multiple amino acids linked together, including glycine, lysine, and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-lysylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycylglycyl-L-lysylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of peptide bonds.
Scientific Research Applications
N-Acetylglycylglycyl-L-lysylglycylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetylglycylglycyl-L-lysylglycylglycinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, protein synthesis, and cellular metabolism. The exact mechanism depends on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglycylglycylglycylglycinamide
- N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine
Uniqueness
N-Acetylglycylglycyl-L-lysylglycylglycinamide is unique due to its specific sequence and structure. It has distinct properties that differentiate it from other peptides, such as its stability and reactivity. These characteristics make it valuable for various research and industrial applications.
Properties
CAS No. |
157894-67-2 |
|---|---|
Molecular Formula |
C16H29N7O6 |
Molecular Weight |
415.45 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-6-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C16H29N7O6/c1-10(24)19-7-13(26)21-9-15(28)23-11(4-2-3-5-17)16(29)22-8-14(27)20-6-12(18)25/h11H,2-9,17H2,1H3,(H2,18,25)(H,19,24)(H,20,27)(H,21,26)(H,22,29)(H,23,28)/t11-/m0/s1 |
InChI Key |
SABWFELDEIWHNI-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


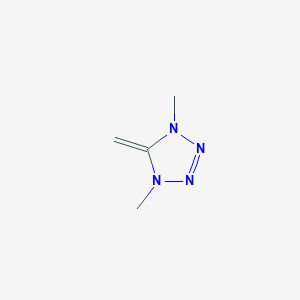
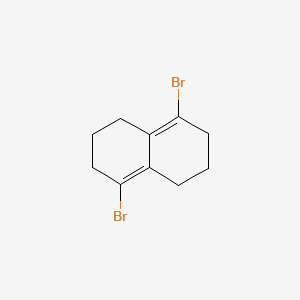
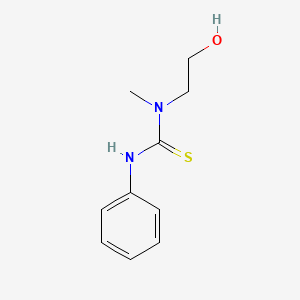
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
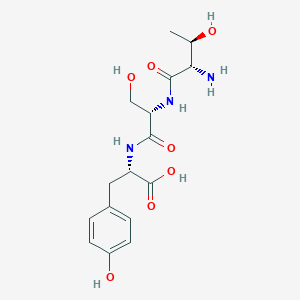
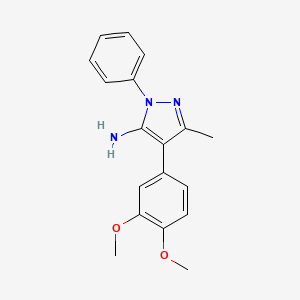
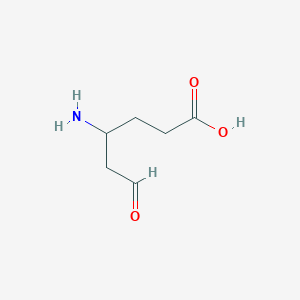
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
